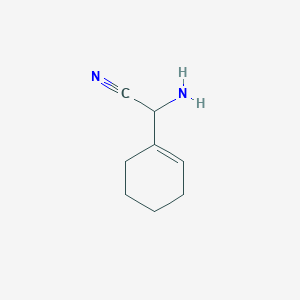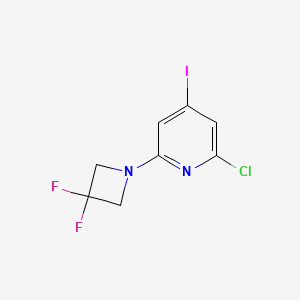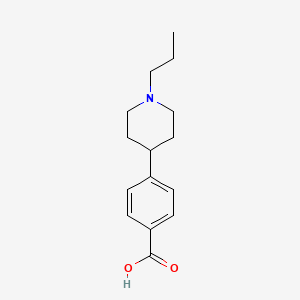
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves multiple steps, typically starting with the preparation of the isoindole core. The key steps include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl group is introduced to the isoindole core.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo group and further functionalization to attach the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the isoindole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1-oxo-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-Methyl-1-oxo-2-(4-chlorobenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
The presence of the trifluoromethoxy group in 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C18H14F3NO4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
7-methyl-1-oxo-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C18H14F3NO4/c1-10-6-12(17(24)25)7-13-9-22(16(23)15(10)13)8-11-2-4-14(5-3-11)26-18(19,20)21/h2-7H,8-9H2,1H3,(H,24,25) |
InChI Key |
IZGHIRHMKPXRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

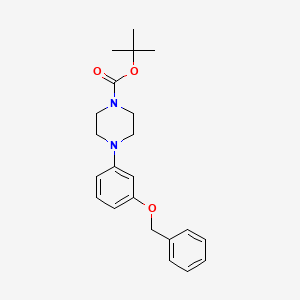
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)
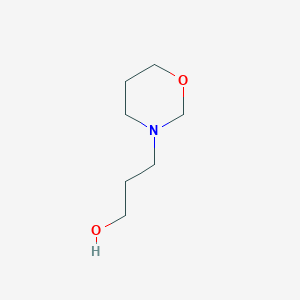
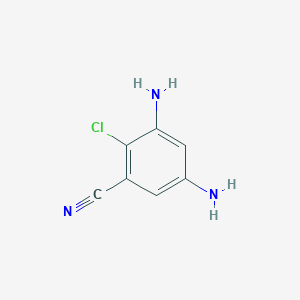
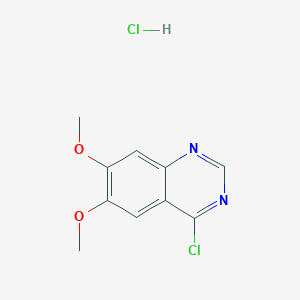
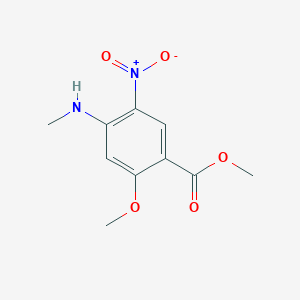
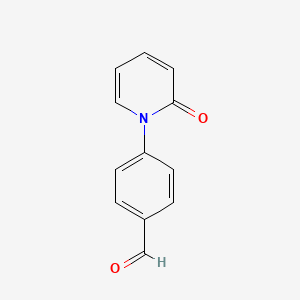
![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)

![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
